molecular formula C8H9BN2O3 B13349301 (4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid

(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid

Cat. No.: B13349301
M. Wt: 191.98 g/mol
InChI Key: QNKMBDNFJABDJD-UHFFFAOYSA-N
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Description

(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a furan ring, which is further substituted with a 4-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-1H-imidazole with 4-chloromethylfuran, followed by hydrolysis and subsequent boronation to yield the target compound .

Industrial Production Methods

Industrial production of (4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones

    Reduction: Imidazolines

    Substitution: Biaryl or vinyl derivatives

Mechanism of Action

The mechanism of action of (4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is unique due to the presence of both a furan ring and a methyl-substituted imidazole moiety, which can confer distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9BN2O3

Molecular Weight

191.98 g/mol

IUPAC Name

[4-(4-methylimidazol-1-yl)furan-2-yl]boronic acid

InChI

InChI=1S/C8H9BN2O3/c1-6-3-11(5-10-6)7-2-8(9(12)13)14-4-7/h2-5,12-13H,1H3

InChI Key

QNKMBDNFJABDJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N2C=C(N=C2)C)(O)O

Origin of Product

United States

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